1-((2,6-Difluorophenyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine
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Overview
Description
1-((2,6-Difluorophenyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine is a complex organic compound that features both difluorophenyl and furan-2-ylmethyl groups attached to a pyrrolidine ring through sulfonyl linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2,6-Difluorophenyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 2,6-difluorobenzenesulfonyl chloride and furan-2-ylmethanesulfonyl chloride. These intermediates are then reacted with pyrrolidine under controlled conditions to form the final product. The reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction parameters to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-((2,6-Difluorophenyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
1-((2,6-Difluorophenyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-((2,6-Difluorophenyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-((2,6-Difluorophenyl)sulfonyl)pyrrolidine: Lacks the furan-2-ylmethyl group, which may affect its biological activity and chemical properties.
3-((furan-2-ylmethyl)sulfonyl)pyrrolidine: Lacks the difluorophenyl group, which may influence its reactivity and applications.
Uniqueness
1-((2,6-Difluorophenyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine is unique due to the presence of both difluorophenyl and furan-2-ylmethyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various research and industrial applications.
Properties
IUPAC Name |
1-(2,6-difluorophenyl)sulfonyl-3-(furan-2-ylmethylsulfonyl)pyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F2NO5S2/c16-13-4-1-5-14(17)15(13)25(21,22)18-7-6-12(9-18)24(19,20)10-11-3-2-8-23-11/h1-5,8,12H,6-7,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAQLLTMUEZLXSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1S(=O)(=O)CC2=CC=CO2)S(=O)(=O)C3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F2NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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